molecular formula C12H19NO2S B5467684 N-(2,3-dimethylphenyl)butane-1-sulfonamide

N-(2,3-dimethylphenyl)butane-1-sulfonamide

Cat. No.: B5467684
M. Wt: 241.35 g/mol
InChI Key: KHNVAYIONMRBRT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)butane-1-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)butane-1-sulfonamide typically involves the reaction of 2,3-dimethylaniline with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,3-dimethylaniline+butane-1-sulfonyl chlorideThis compound+HCl\text{2,3-dimethylaniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-dimethylaniline+butane-1-sulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2,3-dimethylphenyl)butane-1-sulfonamide is used as a building block in organic synthesis. It can be used to introduce the sulfonamide functional group into complex molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: Sulfonamides are known for their antibacterial properties. This compound may be investigated for its potential as an antibacterial agent or as a precursor for the synthesis of other biologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)butane-1-sulfonamide involves its interaction with biological targets such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This can lead to the inhibition of bacterial growth or other biological effects.

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)butane-1-sulfonamide
  • N-(4-nitrophenyl)butane-1-sulfonamide
  • N-(2,4-dimethylphenyl)butane-1-sulfonamide

Comparison: N-(2,3-dimethylphenyl)butane-1-sulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as varying degrees of biological activity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-4-5-9-16(14,15)13-12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNVAYIONMRBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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